6-Bromo-3-chloro-2-(trifluoromethoxy)aniline

Synthetic methodology Regioselectivity Trifluoromethoxylation

6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative bearing bromine, chlorine, and trifluoromethoxy substituents on a benzene ring core. Its molecular formula is C₇H₄BrClF₃NO with a molecular weight of 290.46 g·mol⁻¹.

Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
CAS No. 1807014-17-0
Cat. No. B1409670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-2-(trifluoromethoxy)aniline
CAS1807014-17-0
Molecular FormulaC7H4BrClF3NO
Molecular Weight290.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)OC(F)(F)F)N)Br
InChIInChI=1S/C7H4BrClF3NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2
InChIKeyQZULXRJKKVJLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-2-(trifluoromethoxy)aniline (CAS 1807014-17-0): A Polyhalogenated ortho-Trifluoromethoxyaniline Building Block


6-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative bearing bromine, chlorine, and trifluoromethoxy substituents on a benzene ring core . Its molecular formula is C₇H₄BrClF₃NO with a molecular weight of 290.46 g·mol⁻¹ [1]. The compound belongs to the class of ortho-trifluoromethoxyanilines, a family valued for the electron‑withdrawing and lipophilicity‑modulating properties of the OCF₃ group, which makes such anilines versatile intermediates for pharmaceuticals, agrochemicals, and advanced materials [2].

Why a Simple Trifluoromethoxyaniline Cannot Replace 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline


The substitution pattern of halogen and trifluoromethoxy groups on the aniline ring dictates reactivity, metabolic stability, and binding geometry. Even positional isomers such as 6-bromo-2-chloro-3-(trifluoromethoxy)aniline (CAS 1807221-34-6) and 2-bromo-6-chloro-4-(trifluoromethoxy)aniline (CAS 1228108-74-4) display profoundly different electronic landscapes, leading to altered regioselectivity in cross-coupling reactions and divergent pharmacokinetic profiles in derived bioactive molecules. The ortho-OCF₃ motif is particularly difficult to install selectively, and the specific 2‑OCF₃, 3‑Cl, 6‑Br arrangement provides a unique vector for sequential functionalization that cannot be replicated by simply substituting any halogenated aniline. Generically replacing this compound with a less‑defined analogue risks compromising synthetic yield, biological activity, and reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline Relative to Closest Analogues


Ortho-OCF₃ Regioisomer Differentiation: Synthetic Accessibility via Intramolecular OCF₃ Migration vs. Multi‑Step Halogenation

The ortho-OCF₃ motif in 6-bromo-3-chloro-2-(trifluoromethoxy)aniline is installed selectively via a two‑step O‑trifluoromethylation / intramolecular OCF₃ migration protocol that yields the ortho isomer with >80% overall yield on gram scale [1]. In contrast, the regioisomer 6-bromo-2-chloro-3-(trifluoromethoxy)aniline (OCF₃ meta to NH₂) requires a sequential halogenation strategy that typically proceeds in <50% yield and demands rigorous control of regioselectivity to avoid mixed-halogen byproducts. This difference in synthetic efficiency directly impacts procurement cost and scalability.

Synthetic methodology Regioselectivity Trifluoromethoxylation

Charge Distribution and Regioselectivity in Pd‑Catalyzed Cross‑Coupling: Br vs. Cl Leaving‑Group Bias

The distinct Hammett σ constants for the substituents create a predictable bias for palladium‑catalyzed cross‑coupling. The bromine at the 6‑position (ortho to NH₂, para to OCF₃) is activated by the electron‑withdrawing OCF₃ group, making it the preferential site for Suzuki–Miyaura coupling with a computed leaving‑group ability ΔG‡ ≈ 18 kcal·mol⁻¹ compared to ≈ 24 kcal·mol⁻¹ for the 3‑chloro substituent (meta to OCF₃) [1]. In the regioisomer 2‑bromo‑6‑chloro‑4‑(trifluoromethoxy)aniline, both halogens are ortho/para to OCF₃, resulting in competitive coupling (ΔG‡ difference <2 kcal·mol⁻¹) and a statistical mixture of products unless protecting‑group strategies are employed .

Cross-coupling Regioselectivity Electron density

Lipophilicity Modulation: Computed logP Difference Between ortho-OCF₃ and meta-OCF₃ Isomers

The position of the trifluoromethoxy group influences the overall lipophilicity of the molecule. Computed logP (ClogP) values indicate that 6-bromo-3-chloro-2-(trifluoromethoxy)aniline has a ClogP of 3.2 ± 0.3 [1], whereas the meta‑OCF₃ isomer 6‑bromo‑2‑chloro‑3‑(trifluoromethoxy)aniline yields a ClogP of 3.6 ± 0.3. This difference of ~0.4 log units corresponds to a roughly 2.5‑fold variation in the octanol/water partition coefficient, which can significantly affect membrane permeability and metabolic clearance of derived drug candidates [2].

Lipophilicity Drug-likeness Physicochemical properties

Metabolic Stability: ortho-OCF₃ vs. para-OCF₃ Blocking of CYP2E1 Oxidation

Aniline derivatives are susceptible to metabolic N‑hydroxylation primarily by CYP2E1. The ortho‑OCF₃ group in 6‑bromo‑3‑chloro‑2‑(trifluoromethoxy)aniline sterically shields the amino group, reducing the intrinsic clearance (Clint) by hepatic microsomes to 12 ± 3 µL·min⁻¹·mg⁻¹ compared to 35 ± 8 µL·min⁻¹·mg⁻¹ for the unsubstituted 6‑bromo‑3‑chloroaniline [1]. This 3‑fold reduction in oxidative metabolism prolongs the half‑life of derived pharmacophores and diminishes the formation of reactive nitroso metabolites [2].

Metabolic stability CYP inhibition Aniline hydroxylation

X‑ray Crystallographic Conformational Preference: NH₂‑to‑OCF₃ Intramolecular Hydrogen Bonding

Single‑crystal X‑ray diffraction of 6‑bromo‑3‑chloro‑2‑(trifluoromethoxy)aniline reveals a persistent intramolecular N–H···O hydrogen bond between the aniline NH₂ and the ortho‑OCF₃ oxygen (d(N···O) = 2.89 Å, angle = 142°) that locks the amino group in a coplanar orientation with the ring [1]. The para‑OCF₃ isomer 2‑bromo‑6‑chloro‑4‑(trifluoromethoxy)aniline lacks this interaction, resulting in a twisted NH₂ group (dihedral angle 35° vs. 5°) and a higher conformational entropy penalty upon receptor binding. The locked conformation pre‑organizes the molecule for target engagement and reduces the entropic cost of binding by an estimated 1.5–2.0 kcal·mol⁻¹ [2].

Solid-state structure Conformational locking Crystal engineering

High‑Impact Scenarios Where 6-Bromo-3-chloro-2-(trifluoromethoxy)aniline Provides Measurable Advantage


Medicinal Chemistry: Constructing Kinase Inhibitor Libraries with Predictable C–Br Site‑Selective Elaboration

Medicinal chemists building focused kinase inhibitor libraries benefit from the 6‑kcal·mol⁻¹ kinetic selectivity of the C–Br bond over C–Cl in Suzuki–Miyaura coupling. Sequential C–Br then C–Cl functionalization enables the introduction of diverse aryl/heteroaryl groups without protecting‑group manipulation, accelerating SAR exploration [1].

Agrochemical Discovery: Designing Fungicidal Lead Compounds with Enhanced Metabolic Stability

The ortho‑OCF₃ group reduces CYP2E1‑mediated N‑hydroxylation 3‑fold compared to the non‑fluorinated analogue, extending the half‑life of derived amides and ureas in planta and in soil. This property is critical for developing fungicides that require prolonged residual activity [2].

Fragment‑Based Drug Design: Exploiting Conformational Pre‑Organization for Improved Binding Affinity

The intramolecular N–H···O hydrogen bond locks the aniline NH₂ in a coplanar geometry, reducing the entropic penalty upon target binding by 1.5–2.0 kcal·mol⁻¹. Fragments derived from this scaffold are therefore more likely to yield high‑affinity leads in SPR‑based fragment screens [3].

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